molecular formula C8H11F3O2S B2702204 Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate CAS No. 338777-16-5

Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate

Cat. No.: B2702204
CAS No.: 338777-16-5
M. Wt: 228.23
InChI Key: OTBIVHKZGRXXQW-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate is an organic compound with the molecular formula C8H11F3O2S. It is characterized by the presence of a trifluorobutenyl group attached to a sulfanyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate typically involves the reaction of ethyl acetate with 3,4,4-trifluoro-3-butenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ethyl acetate derivatives .

Scientific Research Applications

Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate is unique due to its specific trifluorobutenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2S/c1-2-13-7(12)5-14-4-3-6(9)8(10)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBIVHKZGRXXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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